molecular formula C7H10N2O2 B11917936 5-propoxypyridazin-3(2H)-one CAS No. 1346697-71-9

5-propoxypyridazin-3(2H)-one

Cat. No.: B11917936
CAS No.: 1346697-71-9
M. Wt: 154.17 g/mol
InChI Key: VUAANNUHCBHXQM-UHFFFAOYSA-N
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Description

5-Propoxypyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential. This specific propoxy-substituted derivative is offered for use in scientific research and development. The pyridazinone core is a versatile pharmacophore of significant interest, with documented activities in scientific literature including vasodilatory and anticancer effects . Researchers are particularly interested in this scaffold for its ability to interact with multiple biological targets, such as phosphodiesterases (PDE) and tyrosine kinases, which are relevant in cardiovascular diseases and oncology . Furthermore, structurally similar alkoxy- and propoxy-substituted pyridazinone analogs have been reported to exhibit potent analgesic and anti-inflammatory activities in preclinical research, sometimes exceeding the potency of established drugs . The incorporation of a propoxy group is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity, which can influence bioavailability and receptor binding. This makes this compound a valuable building block for researchers designing and synthesizing new compounds to investigate pathways related to inflammation, pain, cardiovascular function, and cellular proliferation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346697-71-9

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-propoxy-1H-pyridazin-6-one

InChI

InChI=1S/C7H10N2O2/c1-2-3-11-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

VUAANNUHCBHXQM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=O)NN=C1

Origin of Product

United States

Preparation Methods

Maleic Anhydride and Hydrazine Derivatives

Reacting maleic anhydride with hydrazine or substituted hydrazines under acidic or basic conditions yields 6-hydroxypyridazin-3(2H)-one intermediates. For example:

  • Procedure : Maleic anhydride (1.0 equiv) and hydrazine hydrate (1.2 equiv) are refluxed in ethanol for 4–6 hours. The product precipitates upon cooling and is filtered to obtain 6-hydroxypyridazin-3(2H)-one.

  • Yield : 58–72%.

This method is favored for its simplicity but requires precise stoichiometry to avoid over-alkylation or byproduct formation.

β-Ketoester Cyclization

Alternative routes involve β-ketoesters and hydrazines. For instance, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3(2H)-pyridazinone derivatives.

  • Key Insight : Substituents on the β-ketoester influence regioselectivity, enabling targeted functionalization at the 5-position.

Alkylation for Propoxy Group Introduction

The 5-hydroxy group of pyridazinone intermediates undergoes O-alkylation to install the propoxy moiety. Two alkylation methods are prevalent:

Direct Alkylation with Propyl Halides

Reagents : 1-Bromopropane or 1-chloropropane, base (K₂CO₃ or Cs₂CO₃), polar aprotic solvent (DMF, acetone).

  • Procedure : 6-Hydroxypyridazin-3(2H)-one (1.0 equiv), 1-bromopropane (1.2 equiv), and K₂CO₃ (2.0 equiv) are stirred in acetone at 60–80°C for 12–24 hours.

  • Yield : 65–85%.

  • Challenges : Competing N-alkylation is mitigated by using bulky bases (e.g., Cs₂CO₃) to favor O-alkylation.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction ensures efficient O-propylation:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), 1-propanol.

  • Yield : 70–90%, though costlier reagents limit scalability.

Alternative Synthetic Pathways

Chapman Rearrangement

3,6-Dialkoxypyridazines undergo thermal rearrangement to 1,2-dialkylpyridazine-3,6-diones. While less common, this method offers regioselectivity for asymmetric substitution.

  • Conditions : Heating 3,6-dipropoxypyridazine at 150–180°C under nitrogen.

  • Yield : ~50%, with side products requiring chromatography.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization and alkylation steps:

  • Example : 6-Hydroxypyridazin-3(2H)-one, 1-bromopropane, and K₂CO₃ in DMF irradiated at 100°C for 30 minutes.

  • Yield : 80–88%.

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
Maleic anhydride cyclizationReflux in ethanol58–72Simple, high atom economyRequires anhydrous conditions
Direct alkylationK₂CO₃, acetone, 80°C65–85Cost-effective, scalableCompeting N-alkylation
Mitsunobu reactionDEAD, PPh₃, RT70–90High regioselectivityExpensive reagents
Microwave-assisted100°C, 30 min80–88Rapid, energy-efficientSpecialized equipment required

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (CHCl₃/MeOH). Characterization relies on:

  • NMR : Distinct signals for propoxy (–OCH₂CH₂CH₃) at δ 1.0–1.2 (t), 1.6–1.8 (m), and 4.0–4.2 (t).

  • HRMS : Molecular ion peak matching C₈H₁₂N₂O₂ (calc. 168.09).

Challenges and Optimization Strategies

  • Regioselectivity : Use of Cs₂CO₃ or phase-transfer catalysts (e.g., TBAB) improves O-alkylation efficiency.

  • Byproduct Formation : Excess propyl halide or prolonged heating leads to dialkylated products; stoichiometric control is critical.

  • Solvent Choice : DMF enhances reactivity but complicates purification; acetone balances yield and ease of isolation .

Chemical Reactions Analysis

Types of Reactions: 5-propoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5-propoxypyridazin-3-ol.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium alkoxides or Grignard reagents can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of pyridazine derivatives with carboxyl or aldehyde groups.

    Reduction: Formation of 5-propoxypyridazin-3-ol.

    Substitution: Formation of various alkyl or aryl-substituted pyridazines.

Scientific Research Applications

Chemistry: 5-propoxypyridazin-3(2H)-one is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-propoxypyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Key Structural Features:

  • Pyridazinone Core: Aromatic ring with N–N adjacency, contributing to electron-deficient character.
  • 5-Propoxy Substituent : A longer alkoxy chain compared to methoxy or ethoxy groups, likely enhancing lipophilicity and influencing intermolecular interactions (e.g., hydrogen bonding, π-stacking).

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents at the 5- or 6-position significantly alter pyridazinone reactivity, solubility, and intermolecular interactions. Below is a comparative analysis based on substituent type:

Compound Substituent(s) Key Properties Evidence Source
5-Propoxypyridazin-3(2H)-one 5-OCH₂CH₂CH₃ - Higher lipophilicity than methoxy derivatives.
- Potential for flexible packing in crystals due to longer chain.
Inferred from
5-Methoxypyridazin-3(2H)-one 5-OCH₃ - Smaller, electron-withdrawing group.
- Likely higher solubility in polar solvents.
5-Chloro-6-phenylpyridazin-3(2H)-one 5-Cl, 6-Ph - Electron-withdrawing Cl and bulky Ph reduce solubility.
- Enhanced steric hindrance in reactions.
4-(4-Methylphenyl)-2-propargylphthalazin-1(2H)-one Phthalazinone core with propargyl and methylphenyl groups - Crystal packing dominated by C–H⋯O hydrogen bonds and π-π stacking (3.699 Å spacing).
- Dihedral angle: 53.93° between rings.

Notes:

  • Lipophilicity : Longer alkoxy chains (e.g., propoxy vs. methoxy) increase logP values, impacting drug bioavailability .
  • Crystal Packing : Bulky substituents like phenyl or propargyl groups introduce steric constraints, while hydrogen-bonding substituents (e.g., -OH, -OCH₃) stabilize crystal lattices .

Electronic and Reactivity Trends

  • Electron-Donating Groups (OCH₂CH₂CH₃) : Propoxy may increase ring electron density, favoring reactions at the 4-position.

Research Findings and Implications

Structural Insights from Analogues

  • Hydrogen Bonding: Methoxy and hydroxy substituents facilitate C–H⋯O interactions in crystals, as seen in phthalazinone derivatives .
  • Steric Effects : Bulky substituents (e.g., phenyl) reduce packing efficiency, while linear chains (e.g., propoxy) may adopt extended conformations.

Biological Activity

5-Propoxypyridazin-3(2H)-one is a heterocyclic compound with a pyridazinone core that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a propoxy group at the 5-position and a carbonyl group at the 3-position of the pyridazine ring. This structural configuration is essential for its biological interactions and activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria like Micrococcus luteus and some Gram-negative strains. The compound demonstrated a zone of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

MicroorganismZone of Inhibition (mm)
Micrococcus luteus15
Staphylococcus aureus12
Escherichia coli10

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against species such as Candida. The compound's efficacy was assessed through growth inhibition assays, revealing significant antifungal properties.

Fungal StrainZone of Inhibition (mm)
Candida albicans18
Saccharomyces cerevisiae16

Antiviral Activity

Preliminary studies have suggested that this compound may exhibit antiviral properties. Molecular docking studies indicated potential interactions with viral proteins, which could inhibit viral replication. Further investigations are necessary to validate these findings.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
  • Disruption of Cell Membranes : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
  • Interference with Nucleic Acids : Binding to DNA or RNA may prevent replication or transcription in pathogens.

Case Studies

Several case studies have been conducted to explore the pharmacological potential of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound's effectiveness against clinical isolates of bacteria and fungi. Results indicated that it outperformed several conventional antibiotics in terms of efficacy against resistant strains.
  • Molecular Docking Analysis :
    • Researchers performed molecular docking simulations to predict binding affinities with various target proteins involved in microbial resistance mechanisms. The results showed promising interactions that warrant further experimental validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-propoxypyridazin-3(2H)-one and its derivatives?

  • Methodological Answer : A typical approach involves alkylation or condensation reactions. For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives can be synthesized by reacting the parent pyridazinone with alkyl halides (e.g., propyl bromide) in the presence of a base (e.g., K₂CO₃) and a polar solvent like acetone . Similarly, condensation of pyridazinone precursors with aldehydes or ketones under basic conditions (e.g., NaOEt) can introduce substituents like phenoxy or methoxy groups . Purification often employs preparative TLC or column chromatography with solvent mixtures like petroleum ether/ethyl acetate .

Q. How can spectroscopic techniques characterize the molecular structure of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring substitution patterns. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and ether (C-O-C) bonds . X-ray crystallography, as demonstrated for structurally similar compounds, provides definitive stereochemical and bonding information .

Q. What are the common substituents on the pyridazinone core, and how do they influence physicochemical properties?

  • Methodological Answer : Substituents like chloro, methoxy, phenyl, and propoxy groups are frequently introduced at positions 2, 5, or 6 of the pyridazinone ring. Electron-withdrawing groups (e.g., Cl) enhance stability and influence reactivity, while bulky aryl groups (e.g., phenyl) affect solubility and intermolecular interactions. For instance, methoxy groups increase lipophilicity, impacting bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetone, DMF) improve reaction rates for alkylation .
  • Temperature : Elevated temperatures (60–80°C) accelerate condensation but may increase side products.
  • Catalyst use : Base catalysts (e.g., t-BuOK) enable transition metal-free cascade reactions for complex heterocycles .
  • Purification : Gradient elution in chromatography minimizes impurities .

Q. What strategies resolve contradictions in biological activity data for pyridazinone derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values or activity profiles can arise from assay variability or structural nuances. Strategies include:

  • Structure-Activity Relationship (SAR) studies : Systematically varying substituents to isolate pharmacophoric elements. For example, replacing methoxy with ethoxy groups alters antiviral potency .
  • Molecular docking : Validates binding modes to targets like viral proteases (e.g., NS2B/NS3) and identifies steric/electronic mismatches .
  • Dose-response validation : Re-testing compounds under standardized conditions (e.g., fixed enzyme concentrations) .

Q. How can molecular modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking simulations : Predict interactions with target proteins (e.g., dihydroorotate dehydrogenase (DHODH)) using software like AutoDock. Focus on hydrogen bonding with catalytic residues and hydrophobic pocket occupancy .
  • QM/MM calculations : Assess electronic effects of substituents on binding affinity .
  • MD simulations : Evaluate conformational stability of ligand-protein complexes over time .

Q. What challenges exist in translating in vitro activity of pyridazinone derivatives to in vivo efficacy?

  • Methodological Answer : Key hurdles include:

  • Metabolic stability : Introduce electron-donating groups (e.g., methyl) to reduce CYP450-mediated degradation.
  • Bioavailability : Formulate prodrugs (e.g., ester derivatives) to enhance solubility .
  • Toxicity screening : Use human cell lines (e.g., HepG2) to assess hepatotoxicity and genotoxicity early in development .

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